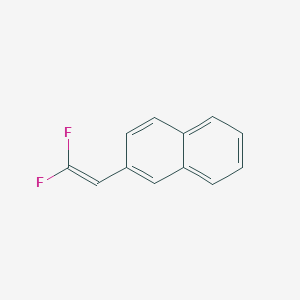
2-(2,2-Difluorovinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)naphthalene typically involves the fluorination of naphthalene derivatives. One common method is the AgF-mediated fluorination with a concomitant cross-coupling between a gem-difluoroolefin and a non-fluorinated olefin. This method provides a highly efficient route to the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different alkyl groups .
Aplicaciones Científicas De Investigación
2-(2,2-Difluorovinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, especially in designing drugs with improved metabolic stability.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 2-(2,2-Difluorovinyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorovinyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparación Con Compuestos Similares
- 2-(2,2-Difluoroethenyl)benzene
- 2-(2,2-Difluorovinyl)phenol
- 2-(2,2-Difluorovinyl)aniline
Comparison: Compared to these similar compounds, 2-(2,2-Difluorovinyl)naphthalene is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity. The presence of the difluorovinyl group enhances its stability and potential for various applications .
Propiedades
Fórmula molecular |
C12H8F2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
Clave InChI |
QGEKVFLRRCORAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















